molecular formula C7H10O3 B1641150 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 52892-14-5

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No. B1641150
CAS RN: 52892-14-5
M. Wt: 142.15 g/mol
InChI Key: OXQXGKNECHBVMO-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, also known as 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester, is a chemical compound with the molecular formula C16H24O4 . Its molecular weight is 280.3594 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C16H24O4/c1-8-3-12-14(19-12)5-10(8)7-18-16(17)11-6-15-13(20-15)4-9(11)2/h8-15H,3-7H2,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Chemistry

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid and its derivatives are significant in the field of chemical synthesis and organic chemistry. These compounds are used in various synthetic routes and chemical reactions. For example, their role in the synthesis of constrained β-proline analogues in organocatalytic aldol reactions shows their utility in producing more selective chemical catalysts (Armstrong, Bhonoah, & White, 2009). Additionally, 7-oxabicyclo[2.2.1]heptadiene derivatives exhibit diverse reactivity towards Brønsted acids, which is crucial in understanding their chemical properties and potential applications in organic synthesis (Maggiani, Tubul, & Brun, 1999).

Medicinal Chemistry

This compound is also explored in medicinal chemistry. A study discussed the synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives and their anti-HIV activity, indicating its potential application in developing antiviral drugs (Song Dan-qing, 2009). Moreover, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is of interest due to its potential as a useful building block in medicinal chemistry, given its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Material Science and Resins

The compound has also been used in the manufacture of cured resins. A study dating back to 1999 mentions its use by a company in the United States until 1965 for this purpose, highlighting its historical significance in material science (IARC Monographs, 1999).

Safety And Hazards

The compound is classified as Carc. 2 H351 according to the GHS Classification Search Tool-ChemRadar . This indicates that it may cause cancer. Additional safety and hazard information should be sought from relevant sources.

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQXGKNECHBVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504802
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid

CAS RN

52892-14-5
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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